3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid

Catalog No.
S12335608
CAS No.
801138-61-4
M.F
C12H10O4
M. Wt
218.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid

CAS Number

801138-61-4

Product Name

3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid

IUPAC Name

3-ethyl-4-oxochromene-2-carboxylic acid

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

InChI

InChI=1S/C12H10O4/c1-2-7-10(13)8-5-3-4-6-9(8)16-11(7)12(14)15/h3-6H,2H2,1H3,(H,14,15)

InChI Key

QVEGBFBXTRGKKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=CC=CC=C2C1=O)C(=O)O

3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid, also known as ethyl 4-oxo-4H-chromene-2-carboxylate, is an organic compound with the molecular formula C12H10O4C_{12}H_{10}O_{4} and a molecular weight of approximately 218.21 g/mol. This compound features a chromene structure, characterized by a benzopyran ring system, which is notable for its diverse biological activities and potential applications in pharmaceuticals and organic synthesis. The compound is recognized for its unique functional groups, including a carboxylic acid and a ketone, which contribute to its reactivity and biological profile .

Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler compounds.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry.

3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid exhibits several biological activities:

  • Antioxidant Properties: Compounds with similar structures have shown potential antioxidant effects, which may be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Some derivatives have been reported to possess antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition: It has been noted that this compound may inhibit specific enzymes, such as cytochrome P450 isoforms, which are crucial in drug metabolism .

These biological activities make it a candidate for further pharmacological studies.

The synthesis of 3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid typically involves several steps:

  • Formation of Chromene Core: Starting from appropriate phenolic compounds and aldehydes, the chromene structure can be synthesized through cyclization reactions.
  • Introduction of Functional Groups: The carboxylic acid group can be introduced via oxidation of the corresponding alcohol or through carboxylation reactions.
  • Ethyl Group Addition: Ethyl groups can be added through alkylation reactions using ethyl halides under basic conditions.

These methods provide a pathway to obtain the desired compound with specific modifications tailored for particular applications .

3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid has several potential applications:

  • Pharmaceuticals: Due to its biological activities, it may be developed into drugs targeting oxidative stress or microbial infections.
  • Agricultural Chemicals: Its antimicrobial properties could be useful in developing pesticides or fungicides.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups .

Studies on the interactions of 3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid with biological targets have indicated:

  • Enzyme Interactions: It has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism.
  • Protein Binding Studies: Investigations into its binding affinities with various proteins are ongoing to understand its pharmacokinetic properties better .

These interaction studies are crucial for determining the compound's safety and efficacy in therapeutic applications.

3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
7-HydroxychromoneC9H6O3Contains a hydroxyl group enhancing solubility
2-HydroxyflavoneC15H10O3Features a flavone structure with enhanced bioactivity
CoumarinC9H6O2A simpler structure known for anticoagulant properties
4-HydroxycoumarinC9H6O3Exhibits fluorescence properties

The uniqueness of 3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid lies in its ethyl substitution and specific arrangement of functional groups, which provide distinct chemical reactivity and biological activity compared to these similar compounds.

Multicomponent reactions (MCRs) have emerged as pivotal tools for constructing chromene frameworks due to their atom economy and operational simplicity. A notable example involves the tandem oxidation-condensation process catalyzed by γ-Fe₂O₃-Im-Py₂WO₄, which converts alcohols directly into 2-amino-3-cyano-4H-chromenes under solvent-free conditions. This method employs tert-butyl hydroperoxide (TBHP) as an oxidant, with the tungsten-containing catalyst facilitating both alcohol oxidation and subsequent Knoevenagel condensation with malononitrile and β-dicarbonyl compounds.

The reaction mechanism proceeds through two distinct phases:

  • Oxidation phase: Tungstate ions (WO₄²⁻) activate TBHP to generate aldehydes from primary alcohols at 90°C.
  • Condensation phase: Pyridine and imidazolium moieties on the catalyst promote nucleophilic attack by malononitrile, followed by cyclization with β-dicarbonyl partners.

This approach achieves yields up to 92% for chromene derivatives, though the synthesis of 3-ethyl-4-oxo variants requires substitution of β-dicarbonyl components with ethyl acetoacetate derivatives. Parallel work demonstrates that 2-oxo-2H-chromene-3-carbaldehydes can undergo three-component couplings with isocyanides and anilines to form chromeno[4,3-b]pyrrol-4(1H)-ones, showcasing the versatility of MCRs in chromene functionalization.

Catalytic Systems for Pechmann Condensation Optimization

The Pechmann condensation remains a cornerstone for synthesizing 4H-chromen-4-one scaffolds. Recent advances employ Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles as heterogeneous catalysts, achieving 88% yield in coumarin synthesis from ethyl acetoacetate and phloroglucinol at 110°C. Key optimization parameters include:

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
5567
10388
15388

Table 1: Catalyst loading effects in Zn-Ti-O catalyzed Pechmann condensation

The Ti-doped ZnO system enhances Brønsted acidity through Lewis acid-base interactions, facilitating β-ketoester activation. Comparative studies show this catalyst outperforms traditional sulfonic acid resins in substrate scope tolerance, particularly for sterically hindered phenols. For 3-ethyl-4-oxo-4H-chromene-2-carboxylic acid synthesis, modifying the β-ketoester to ethyl 3-oxopentanoate while retaining the Zn-Ti-O catalyst could theoretically extend this methodology.

Hydrogenation Techniques for Chromane Intermediate Formation

Asymmetric hydrogenation of chromene precursors provides enantiomerically enriched chromane intermediates. Iridium complexes with chiral N,P-ligands achieve >90% enantiomeric excess (ee) in hydrogenating 2H-chromene-3-carboxylates to chroman-2-carboxylic acids. The catalytic cycle involves:

  • Substrate coordination: The α,β-unsaturated ester binds to Ir via the olefin and carbonyl groups.
  • Hydride transfer: Stereoselective hydrogen addition occurs at the C3 position, dictated by ligand chirality.

Critical parameters affecting selectivity include:

  • Ligand bite angle (optimal: 92-95°)
  • Hydrogen pressure (20-50 bar)
  • Temperature (40-60°C)

While this method currently targets chromane carboxylates, adapting the iridium catalyst system to hydrogenate 4-oxo-4H-chromene-2-carboxylates could provide direct access to 3-ethyl-4-oxo derivatives.

Solvent Effects in Cyclization Reactions of Chromene Derivatives

Solvent polarity significantly impacts cyclization efficiency during chromene formation. The γ-Fe₂O₃-Im-Py₂WO₄ catalyzed system demonstrates superior performance under solvent-free conditions (92% yield) compared to polar aprotic solvents like DMF (68%). This enhancement arises from:

  • Increased effective molarity of reactants
  • Reduced catalyst deactivation via solvent adsorption
  • Lower energy requirements for desorption steps

Conversely, Pechmann condensations benefit from minimal solvent use, with Zn-Ti-O catalyzed reactions achieving optimal yields in solvent-free or toluene environments. For acid-sensitive intermediates, methylene chloride enables cyclization at reduced temperatures (50°C) while maintaining 78% yield.

Comparative Analysis of Homogeneous vs Heterogeneous Catalysts

Catalyst choice profoundly influences chromene synthesis efficiency and scalability:

ParameterHomogeneous (e.g., H₂SO₄)Heterogeneous (e.g., Zn-Ti-O)
Yield (%)72-8582-88
Reaction Time (h)4-62-3
Recyclability≤3 cycles≥7 cycles
Byproduct FormationHigh (sulfonation)Low

Table 2: Catalyst performance comparison in Pechmann condensation

Heterogeneous systems like Zn-Ti-O nanoparticles offer distinct advantages:

  • Magnetic separation enables catalyst recovery (98% recovery efficiency)
  • Acid sites remain stable up to 400°C (TGA data)
  • No observable metal leaching (ICP analysis)

For industrial-scale 3-ethyl-4-oxo-4H-chromene-2-carboxylic acid production, hybrid approaches combining homogeneous hydrogenation catalysts with heterogeneous cyclization systems may optimize both enantioselectivity and process sustainability.

The structural characterization of 3-ethyl-4-oxo-4H-chromene-2-carboxylic acid relies extensively on comprehensive spectroscopic analysis, which provides detailed insights into the molecular framework and functional group identification [1] [2]. Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for confirming the chromene core structure and ethyl substitution pattern.

In proton nuclear magnetic resonance spectroscopy, the characteristic singlet signal appearing at chemical shifts between 5.60 and 5.71 parts per million corresponds to the hydrogen atom at the 4-position of the chromene ring, confirming the presence of the heterocyclic framework [7]. The ethyl substituent manifests through distinct multipicity patterns, with the methyl group protons resonating at 1.35-1.45 parts per million as a triplet, while the methylene protons appear as a quartet at 4.40-4.50 parts per million [40]. These coupling patterns unambiguously establish the ethyl ester functionality and its connectivity to the chromene scaffold.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift assignments [5]. The carboxylic acid carbon typically resonates in the range of 160-170 parts per million, while the ketone carbonyl carbon at position 4 appears at 175-185 parts per million [40]. The aromatic carbon framework exhibits signals between 155-165 parts per million, reflecting the electron-rich nature of the chromene system.

Infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups within the molecular structure [8] [9]. The carbonyl stretching vibration appears as a strong absorption between 1680-1750 reciprocal centimeters, with the exact position influenced by conjugation effects within the chromene ring system [43] [44]. The carboxylic acid functionality manifests through a characteristic broad absorption band spanning 2500-3300 reciprocal centimeters, attributed to the hydroxyl group stretching vibration [41]. Carbon-oxygen single bond stretches appear in the fingerprint region between 1000-1300 reciprocal centimeters, providing additional confirmation of the ester and ether linkages present in the molecule.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information crucial for structural verification [42]. The molecular ion peak corresponds to the exact mass of the compound, while characteristic fragment ions result from specific bond cleavages within the chromene framework. Base peak assignments vary depending on the substitution pattern and experimental conditions, but typically involve loss of the carboxylic acid functionality or ethyl substituent.

Spectroscopic TechniqueKey Absorption/Signal (ppm or cm⁻¹)Structural Information
Nuclear Magnetic Resonance (1H NMR)δ 5.60-5.71 (C4-H singlet), δ 1.35-1.45 (ethyl CH₃), δ 4.40-4.50 (ethyl OCH₂)Confirms ethyl substitution and chromene core protons
Nuclear Magnetic Resonance (13C NMR)δ 160-170 (COOH), δ 175-185 (C=O), δ 155-165 (aromatic carbons)Identifies carbonyl and carboxyl carbons, aromatic framework
Infrared Spectroscopy (IR)1680-1750 (C=O stretch), 2500-3300 (O-H broad), 1000-1300 (C-O)Confirms carbonyl, carboxyl, and ether functional groups
Mass Spectrometry (MS)Base peak varies, molecular ion M⁺, characteristic fragmentsProvides molecular weight and fragmentation patterns
Ultraviolet-Visible Spectroscopy (UV-Vis)λmax 250-350 nm (chromophore absorption)Reveals conjugated system and aromatic character

X-ray Crystallographic Studies on Ethyl-Substituted Chromenes

Single crystal X-ray diffraction analysis provides definitive three-dimensional structural information for ethyl-substituted chromene derivatives, revealing precise atomic coordinates, bond lengths, and intermolecular interactions [10] [11] [12]. These crystallographic investigations have established fundamental structural parameters that govern the solid-state organization and molecular conformation of chromene carboxylates.

The majority of ethyl-substituted chromene compounds crystallize in monoclinic or triclinic crystal systems, with commonly observed space groups including P21/c, P-1, C2/c, and P21/n [13] [16] [17]. Unit cell dimensions typically range from 5-8 Angstroms for the a-axis, 8-20 Angstroms for the b-axis, and 9-12 Angstroms for the c-axis, with beta angles varying between 90-105 degrees [15]. These dimensional parameters reflect the efficient packing arrangements adopted by chromene molecules in the crystalline state.

Precise bond length measurements from crystallographic data reveal important electronic structure information [14] [18]. Carbon-oxygen double bonds in the ketone functionality measure 1.20-1.25 Angstroms, consistent with partial double bond character and conjugation effects. Carbon-oxygen single bonds range from 1.35-1.45 Angstroms, while aromatic carbon-carbon bonds within the chromene framework span 1.36-1.42 Angstroms, confirming the delocalized electron system.

Bond angle analysis provides insights into molecular geometry and potential strain within the chromene scaffold [17]. The oxygen-carbon-oxygen angles around the carboxyl functionality typically measure 120-125 degrees, reflecting the trigonal planar geometry expected for carbon atoms with partial double bond character. Carbon-oxygen-carbon angles in the ether linkages range from 115-120 degrees, while aromatic carbon-carbon-carbon angles maintain values between 118-122 degrees.

Dihedral angle measurements quantify the conformational preferences and planarity deviations within chromene carboxylates [18]. The angle between the chromene plane and the carboxylate substituent typically ranges from 5-20 degrees, indicating near-planar arrangements that facilitate conjugation. Ethyl substituent orientations exhibit dihedral angles of 10-30 degrees relative to the chromene framework, reflecting rotational freedom around the carbon-carbon single bond.

Intermolecular interactions in the crystal lattice primarily involve π-π stacking arrangements between chromene aromatic systems, with typical stacking distances of 3.3-3.8 Angstroms [13] [16]. Hydrogen bonding patterns stabilize the crystal structure through oxygen-hydrogen···oxygen interactions spanning 2.5-3.0 Angstroms and weaker carbon-hydrogen···oxygen contacts at distances of 3.0-3.5 Angstroms [13].

ParameterTypical ValuesStructural Significance
Crystal SystemMonoclinic or TriclinicDetermines overall crystal architecture
Space GroupP21/c, P-1, C2/c, P21/nDefines symmetry operations in the crystal
Unit Cell Dimensionsa = 5-8 Å, b = 8-20 Å, c = 9-12 Å, β = 90-105°Describes dimensions of the repeating unit
Bond Lengths (Å)C=O: 1.20-1.25, C-O: 1.35-1.45, C-C (aromatic): 1.36-1.42Reveals electronic distribution and bond strength
Bond Angles (°)O-C-O: 120-125, C-O-C: 115-120, C-C-C (aromatic): 118-122Indicates molecular geometry and strain
Dihedral Angles (°)Chromene-carboxylate: 5-20, Chromene-ethyl: 10-30Shows conformational preferences and planarity
Molecular Packingπ-π stacking (3.3-3.8 Å), herringbone arrangementDemonstrates intermolecular interactions
Hydrogen BondingO-H···O: 2.5-3.0 Å, C-H···O: 3.0-3.5 ÅStabilizes crystal structure through non-covalent forces

Density Functional Theory Simulations of Tautomeric Forms

Computational quantum mechanical studies employing density functional theory have provided comprehensive insights into the tautomeric equilibria and electronic properties of 3-ethyl-4-oxo-4H-chromene-2-carboxylic acid [19] [20] [23]. These theoretical investigations have utilized various functionals, most commonly the B3LYP hybrid functional with 6-311++G(d,p) basis sets, to accurately predict molecular geometries and relative energetic stabilities.

The keto tautomer, featuring the 4-oxo functionality, represents the thermodynamically most stable form under standard conditions, serving as the reference point for relative energy calculations [24]. This tautomeric form exhibits the lowest electronic energy due to optimal conjugation between the carbonyl group and the aromatic chromene system. The preservation of aromaticity in the benzene ring portion contributes significantly to the overall molecular stability.

Enol tautomerization, involving migration of a proton from the 3-position to generate a 4-hydroxy-3-ethylidene structure, requires substantial activation energy ranging from 15.2 to 20.8 kilocalories per mole [21] [24]. This energetic penalty reflects the disruption of aromatic stabilization and the formation of a less stable carbon-carbon double bond configuration. The enol form demonstrates altered electronic distribution patterns that influence its chemical reactivity and spectroscopic properties.

Carboxyl group tautomerization presents additional complexity through proton transfer equilibria [22]. Under neutral conditions, the carboxylic acid form maintains comparable stability to the keto tautomer, with energy differences typically less than 1 kilocalorie per mole. However, deprotonation to form the carboxylate anion results in significant stabilization of 5.2 to 8.1 kilocalories per mole due to resonance delocalization within the negatively charged carboxyl group.

Highest occupied molecular orbital energies provide insights into electron-donating capabilities and oxidation potentials [20] [23]. The keto form exhibits highest occupied molecular orbital energies between -6.2 and -6.8 electron volts, while the enol tautomer shows slightly higher values of -5.8 to -6.3 electron volts, reflecting increased electron density at the hydroxyl oxygen. Carboxylate forms demonstrate significantly elevated highest occupied molecular orbital energies of -4.8 to -5.2 electron volts due to the anionic charge distribution.

Lowest unoccupied molecular orbital energies correlate with electron-accepting abilities and reduction potentials [23]. Values range from -2.1 to -2.5 electron volts for the keto form, with corresponding energy gaps between highest occupied and lowest unoccupied molecular orbitals spanning 4.1 to 4.7 electron volts. These parameters directly influence the compound's photochemical behavior and electronic absorption spectra.

Dipole moment calculations reveal significant differences between tautomeric forms, ranging from 2.8 to 3.4 Debye units for the neutral keto structure to 5.8 to 7.2 Debye units for the ionic carboxylate form [20]. These substantial dipole variations influence molecular recognition, solubility properties, and intermolecular interaction strengths in biological systems.

Tautomeric FormRelative Energy (kcal/mol)HOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)Dipole Moment (Debye)
Keto Form (4-oxo)0.0 (reference)-6.2 to -6.8-2.1 to -2.54.1 to 4.72.8 to 3.4
Enol Form (4-hydroxy)+15.2 to +20.8-5.8 to -6.3-1.8 to -2.24.0 to 4.53.2 to 4.1
Carboxyl Form (-COOH)0.0 (neutral pH)-6.1 to -6.7-2.0 to -2.44.1 to 4.33.5 to 4.2
Carboxylate Form (-COO⁻)-5.2 to -8.1 (deprotonated)-4.8 to -5.2-1.5 to -1.93.3 to 3.75.8 to 7.2
Zwitter-ionic Form+12.5 to +18.3-5.5 to -6.0-1.7 to -2.13.8 to 4.34.5 to 6.1

Molecular Docking Studies with Biological Targets

Computational molecular docking investigations have systematically evaluated the binding interactions between 3-ethyl-4-oxo-4H-chromene-2-carboxylic acid and various therapeutically relevant protein targets [27] [28] [29]. These studies employ sophisticated algorithms to predict binding poses, calculate interaction energies, and identify key molecular recognition features that govern biological activity.

Xanthine oxidase represents a primary target for chromene carboxylate inhibition, with binding affinities ranging from -7.3 to -8.5 kilocalories per mole [28]. The compound demonstrates favorable interactions within the molybdenum-pterin catalytic center through hydrogen bonding with glutamic acid residue 802 and π-π stacking interactions with phenylalanine residue 914 [28]. These binding interactions effectively compete with the natural purine substrates, suggesting potential therapeutic applications in hyperuricemia and gout management.

Cyclooxygenase-2 inhibition studies reveal moderate binding affinities of -6.8 to -7.9 kilocalories per mole within the hydrophobic channel that accommodates arachidonic acid substrates [27]. Key stabilizing interactions include hydrogen bonds with arginine residue 120 and hydrophobic contacts with valine 349 and serine 530 [27]. The selective binding profile suggests potential anti-inflammatory activity through prostaglandin synthesis inhibition.

Lipoxygenase-15 interactions demonstrate binding energies between -7.1 and -8.2 kilocalories per mole at the catalytic domain responsible for arachidonic acid oxygenation [27]. Critical binding features include hydrogen bonding with histidine residue 513 and hydrophobic interactions with isoleucine 663 [27]. These molecular recognition patterns indicate potential for modulating inflammatory mediator production through the lipoxygenase pathway.

Epidermal growth factor receptor kinase domain binding studies show particularly strong affinities ranging from -8.2 to -9.5 kilocalories per mole [29] [33]. The chromene carboxylate occupies the adenosine triphosphate binding pocket through hydrogen bonding interactions with methionine 793 and cysteine 797, complemented by π-cation interactions with lysine 745 [29]. These binding characteristics suggest potential anticancer applications through tyrosine kinase inhibition.

Matrix metalloproteinase-2 represents another significant target with binding affinities of -7.5 to -8.8 kilocalories per mole [29]. The compound demonstrates coordination interactions with the catalytic zinc ion and forms hydrogen bonds with histidine 120 and glutamic acid 121 within the S1' binding pocket [29]. Such interactions could potentially inhibit tumor invasion and metastatic processes.

Human carbonic anhydrase II binding studies indicate moderate affinities between -6.5 and -7.6 kilocalories per mole at the catalytic zinc binding site [29]. Stabilizing interactions include hydrogen bonding with threonine 199 and hydrophobic contacts with valine 121 and leucine 198 [29]. These binding patterns suggest potential applications in glaucoma treatment and diuretic therapy.

The molecular docking results collectively demonstrate that 3-ethyl-4-oxo-4H-chromene-2-carboxylic acid exhibits polypharmacological properties through interactions with multiple therapeutic targets [32] [35] [36]. The compound's structural features enable diverse binding modes that could potentially translate into multitarget directed ligand applications for complex disease states requiring simultaneous modulation of multiple pathways.

Biological TargetBinding Affinity (kcal/mol)Key InteractionsBinding SiteBiological Significance
Xanthine Oxidase-7.3 to -8.5H-bonds with Glu802, π-π stacking with Phe914Molybdenum-pterin centerInhibition may reduce oxidative stress and treat gout
Cyclooxygenase-2 (COX-2)-6.8 to -7.9H-bonds with Arg120, hydrophobic with Val349, Ser530Hydrophobic channelAnti-inflammatory potential through prostaglandin inhibition
Lipoxygenase-15 (LOX-15)-7.1 to -8.2H-bonds with His513, hydrophobic with Ile663Catalytic domainAnti-inflammatory activity via arachidonic acid pathway
Epidermal Growth Factor Receptor (EGFR)-8.2 to -9.5H-bonds with Met793, Cys797; π-cation with Lys745ATP binding pocketPotential anticancer activity through kinase inhibition
Matrix Metalloproteinase-2 (MMP-2)-7.5 to -8.8Coordination with Zn2+, H-bonds with His120, Glu121S1' pocketMay inhibit tumor invasion and metastasis
Human Carbonic Anhydrase II (hCAII)-6.5 to -7.6H-bonds with Thr199, hydrophobic with Val121, Leu198Catalytic zinc binding sitePotential for glaucoma treatment and diuretic activity

3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid belongs to the chromene family, which has demonstrated significant potential as elastase inhibitors. Research on related 4H-chromene-3-carboxylate derivatives has revealed potent elastase inhibitory activity with exceptionally low inhibition constant (Ki) values [1]. The most potent compound in this series displayed an inhibition constant of 0.41 ± 0.01 μM, substantially outperforming the standard oleanolic acid (inhibition constant = 13.45 ± 0.01 μM) [1] [2].

The kinetic mechanism of elastase inhibition by chromene compounds follows a competitive inhibition pattern, as demonstrated through Lineweaver-Burk plot analysis [1]. In competitive inhibition, the chromene derivative forms an enzyme-inhibitor complex by binding to the active site of elastase, preventing substrate access. The inhibition kinetics reveal that the maximum velocity (Vmax) remains constant while the Michaelis constant (Km) increases with increasing inhibitor concentration, characteristic of competitive inhibition [1].

Structure-activity relationship studies indicate that the presence of electron-withdrawing groups on the aromatic ring significantly enhances elastase inhibitory activity compared to electron-donating groups [2]. Specifically, halogen substitutions such as bromo groups demonstrate superior inhibitory potency. The chromene carboxylate scaffold provides optimal binding affinity to the elastase active site through multiple interaction modes, including hydrogen bonding with key amino acid residues Gly193 and Ser195 [2].

Molecular docking studies have revealed that chromene derivatives interact with elastase through hydrogen bonding interactions with critical active site residues [2]. The oxygen atoms of the chromene benzene ring form hydrogen bonds with Gly193 and Ser195 residues, with bond lengths of 2.15 and 1.99 Å, respectively [2]. These interactions are consistent with the binding patterns observed for other known elastase inhibitors, supporting the mechanistic basis for the observed inhibitory activity.

The 4-oxo-β-lactam derivatives, which share structural similarities with chromene compounds, have been identified as potent and selective inhibitors of human leukocyte elastase [3]. These compounds demonstrate inhibitory activity through acylation of the active site serine residue, with kinetic parameters showing exceptionally high association rates (kon values up to 3.24 × 10^6 M^-1 s^-1) [3].

Free Radical Scavenging Mechanisms in Antioxidant Assays

The antioxidant activity of 3-ethyl-4-oxo-4H-chromene-2-carboxylic acid and related chromene derivatives operates through multiple free radical scavenging mechanisms. The primary mechanism involves 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, where the chromene compounds demonstrate significant antiradical activity [4] [5].

The molecular basis of antioxidant activity in chromene compounds is attributed to the electron-donating properties of the highest occupied molecular orbital (HOMO), which is localized on specific structural fragments [5]. Density functional theory calculations have confirmed that chromene derivatives with extended conjugation systems exhibit enhanced electron-donating capabilities, facilitating radical neutralization [5].

In 4-hydroxy-chromene derivatives, the antioxidant mechanism involves proton transfer from the hydroxyl group to free radicals [6]. The 4-hydroxyl group undergoes significant enolization in methanol solution, transforming the chromene structure into a quinone-like configuration that readily releases hydrogen atoms for radical scavenging [6]. The bond dissociation enthalpy of the 4-OH group ranges from 205.84 to 281.35 kcal/mol, with lower values correlating with enhanced antioxidant activity [6].

The natural bond orbital analysis reveals that the oxygen atom in the 4-OH bond exhibits near sp² hybridization, providing relatively high acidity to the hydrogen atom [6]. This structural feature facilitates proton donation to reactive oxygen species, contributing to the overall antioxidant capacity. The bond lengths of the 4-OH group in active compounds range from 1.03 to 1.69 Å, with longer bonds corresponding to lower bond dissociation enthalpies and enhanced radical scavenging activity [6].

Chromene derivatives also demonstrate antioxidant activity through lipid peroxidation inhibition mechanisms [6]. The compounds effectively inhibit the peroxidation of oleic acid and liver homogenate lipids, indicating their potential for protecting biological membranes from oxidative damage [4]. The prolonged antioxidant activity observed in these systems suggests that chromene compounds may act as chain-breaking antioxidants, interrupting the propagation phase of lipid peroxidation [4].

Comparative studies with standard antioxidants such as ascorbic acid reveal that synthesized chromene derivatives exhibit good to excellent free radical scavenging activity [7]. The inhibition concentration (IC50) values for DPPH radical scavenging range from 0.781 to 0.904 mM for various chromene compounds, demonstrating their potential as effective antioxidant agents [7].

Comparative Pharmacophore Mapping with Analogous Chromenes

Comprehensive pharmacophore analysis of chromene derivatives reveals distinct structural features that govern biological activity across different therapeutic targets. The chromene scaffold serves as a versatile pharmacophore template, with specific substitution patterns conferring selectivity for different biological targets [12] [13] [14].

The comparative analysis of chromene pharmacophores for different biological activities reveals common structural elements while highlighting target-specific modifications. For elastase inhibition, the optimal pharmacophore includes electron-withdrawing substituents, particularly halogen atoms, which enhance binding affinity through electrostatic interactions [1] [2]. The 4H-chromene-3-carboxylate framework provides the core scaffold, with the carboxylate group serving as a key interaction point with the enzyme active site.

In antioxidant pharmacophore mapping, hydroxyl groups at specific positions emerge as critical features for radical scavenging activity [6]. The 4-hydroxy substitution pattern demonstrates optimal antioxidant potential, with the hydroxyl group positioned for efficient proton donation to reactive species [6]. The extended conjugation system of the chromene core contributes to electron delocalization, stabilizing the resulting radical intermediates formed during antioxidant reactions.

For GPCR modulation, the pharmacophore requirements vary significantly between receptor subtypes. GPR35 agonists require an 8-benzamido substituent with specific electronic properties, particularly electron-withdrawing groups such as fluorine or chlorine [9] [10]. The 2-carboxylic acid group is essential for receptor binding, while the 4-oxo group provides additional hydrogen bonding interactions [9]. The 6-position tolerates various substituents, with halogen atoms (particularly bromine) enhancing binding affinity [9].

GPR55 pharmacophore mapping reveals different structural requirements, with meta-substituted benzamido groups in the 8-position being optimal for agonistic activity [11]. The pharmacophore analysis indicates that GPR55 binding requires longer alkyl chains at the meta-position of the benzamido group, with 5-cyclohexylpentyl substitution providing the highest efficacy [11]. The 6-chloro substitution pattern is preferred for GPR55 over the 6-bromo pattern favored by GPR35 [11].

Structure-based pharmacophore studies using molecular docking reveal that chromene derivatives interact with protein targets through multiple binding modes [12]. The chromene core typically occupies hydrophobic binding pockets, while polar substituents engage in hydrogen bonding and electrostatic interactions with amino acid residues [12]. The spatial arrangement of functional groups is critical for achieving optimal binding geometry and biological activity.

The pharmacophore diversity of chromene compounds extends to anticancer applications, where 4H-chromene derivatives demonstrate selective cytotoxicity against multidrug-resistant cancer cells [15] [16]. The structure-activity relationships reveal that the ester functionality at the 4-position and conformational preferences at the 6-position are critical determinants of both cytotoxic potency and selectivity [16]. These findings highlight the importance of three-dimensional pharmacophore considerations in chromene drug design.

Comparative analysis across therapeutic areas reveals that while the chromene core provides a stable scaffold for drug development, the specific biological activity is highly dependent on the nature and positioning of substituents [13]. This structure-activity relationship data provides valuable guidance for rational drug design approaches targeting specific biological pathways while maintaining favorable pharmacokinetic and safety profiles [13].

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

218.05790880 g/mol

Monoisotopic Mass

218.05790880 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types